molecular formula C14H23N3O3S B2525028 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine CAS No. 561002-07-1

1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine

Cat. No.: B2525028
CAS No.: 561002-07-1
M. Wt: 313.42
InChI Key: PKINEYBHSHYABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C14H23N3O3S and its molecular weight is 313.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

A study reports the concise synthesis of C-substituted morpholines and other heterocycles, demonstrating the utility of 1,2- or 1,3-amino alcohol/diamine reactions with specific sulfonium salts. This approach yields moderate to excellent outcomes, highlighting the method's effectiveness for creating morpholine-based structures under ambient conditions without the need for anhydrous solvents (Matlock et al., 2015).

Electrochemical Synthesis

Another study focuses on the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, offering a mild and regioselective protocol. The process involves the anodic oxidation of 2-aminodiphenylamine, utilizing sulfinic acids as nucleophiles, highlighting a green chemistry approach by avoiding toxic reagents and using water/ethanol mixtures (Sharafi-kolkeshvandi et al., 2016).

Annulation Agent for Heterocyclic Compounds

Research on bromoethylsulfonium salt as an effective annulation agent reveals its potential in synthesizing 1,4-heterocyclic compounds, including morpholines and benzoxazepines. This method stands out for its simplicity and broad applicability to various nitrogen substituents, offering a straightforward route to heterocycles (Yar et al., 2009).

Molecular Structure Studies

Investigations into the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene provide insights into the spatial arrangements and reactivities of these compounds. The studies reveal how morpholine rings interact with the benzene ring, offering a foundation for understanding the behavior of similar structures in polymer studies (Kovalevsky et al., 1998).

Fluorescent Receptor for Metal Ions

Research into fluorescent receptors based on benzene-1,2-diamine structures for the detection of Ni2+ and Cu2+ ions showcases the application of these compounds in environmental monitoring and chemical sensing. This highlights the versatility of 1,2-diamine derivatives in designing sensitive and selective chemosensors for metal ion detection (Pawar et al., 2015).

Dynamic NMR Spectroscopy

A dynamic NMR spectroscopic study on the ring inversion in N-sulfonyl morpholines investigates the effects of exocyclic conjugation on the morpholine ring's inversion. This research contributes to a deeper understanding of the structural dynamics of N-sulfonyl morpholines, relevant in pharmaceuticals and materials science (Modarresi-Alam et al., 2009).

Properties

IUPAC Name

1-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-11(2)10-16-14-4-3-12(9-13(14)15)21(18,19)17-5-7-20-8-6-17/h3-4,9,11,16H,5-8,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKINEYBHSHYABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.